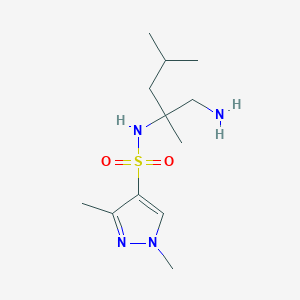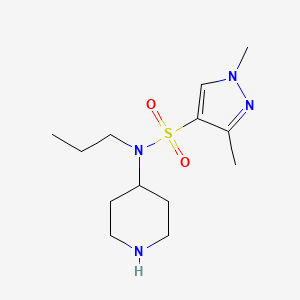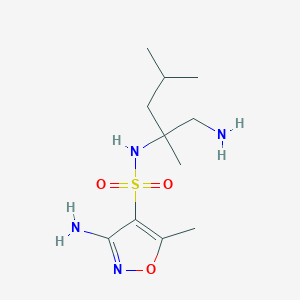
N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an appropriate ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the sulfonamide group can produce amines.
Aplicaciones Científicas De Investigación
N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme activity and protein interactions.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-amino-2,4-dimethylpentan-2-yl)-4,5-dichloro-1H-pyrrole-2-carboxamide hydrochloride
- N-(1-amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide
Uniqueness
N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O2S/c1-9(2)6-12(4,8-13)15-19(17,18)11-7-16(5)14-10(11)3/h7,9,15H,6,8,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAISSMDRZZAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC(C)(CC(C)C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine](/img/structure/B6976675.png)
![4-Bromo-2-[[(3-ethyltriazol-4-yl)methylamino]methyl]phenol](/img/structure/B6976680.png)
![5-[(5-Tert-butyl-1,2-oxazol-3-yl)methoxy]-2-methylpyran-4-one](/img/structure/B6976686.png)
![N-ethyl-3-methyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]benzamide](/img/structure/B6976687.png)
![3-methyl-N-phenyl-N-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B6976695.png)
![5-Methyl-4-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B6976697.png)
![1-Phenyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyrazol-3-one](/img/structure/B6976701.png)
![N-[2-methyl-1-(4-methylphenyl)propan-2-yl]-5-nitropyrimidin-2-amine](/img/structure/B6976716.png)
![4-Methyl-2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B6976723.png)
![2-[[6-Fluoro-2-(methoxymethyl)quinolin-4-yl]oxymethyl]-5-propan-2-yl-1,3,4-thiadiazole](/img/structure/B6976725.png)
![5-cyclopropyl-3-[(2-cyclopropylphenyl)methylamino]-1H-pyrazole-4-carbonitrile](/img/structure/B6976749.png)

![2-[2-(Methylaminomethyl)pyrrolidin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6976760.png)

